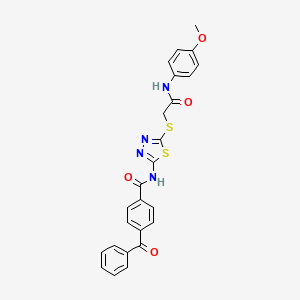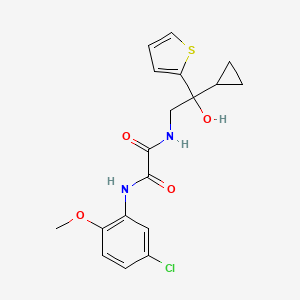
4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzoyl-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C25H20N4O4S2 and its molecular weight is 504.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- A study by Coppo and Fawzi (1997) demonstrated the synthesis of substituted 4H-1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-ones, which are closely related to the compound , suggesting its potential in chemical synthesis and characterization processes (Coppo & Fawzi, 1997).
Potential in Photodynamic Therapy
- Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives containing 1,3,4-thiadiazole groups, demonstrating the potential of such compounds in photodynamic therapy for cancer treatment, which could also apply to the compound (Pişkin, Canpolat, & Öztürk, 2020).
Nematocidal Activity
- Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups, revealing significant nematocidal activity. This suggests the potential application of the compound as a lead compound for nematicide development (Liu, Wang, Zhou, & Gan, 2022).
Coordination Chemistry
- A study by Adhami et al. (2012) discussed the synthesis of thiadiazolobenzamide and its coordination with Pd(II) and Ni(II) ions, indicating the potential of similar compounds in coordination chemistry and complex formation (Adhami, Nabilzadeh, Emmerling, Ghiasi, & Heravi, 2012).
Chemoselective N-benzoylation
- Singh, Lakhan, and Singh (2017) investigated the N-benzoylation of aminophenols using benzoylisothiocyanates, which could be relevant for the compound in terms of its potential for selective chemical reactions (Singh, Lakhan, & Singh, 2017).
Propiedades
IUPAC Name |
4-benzoyl-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4S2/c1-33-20-13-11-19(12-14-20)26-21(30)15-34-25-29-28-24(35-25)27-23(32)18-9-7-17(8-10-18)22(31)16-5-3-2-4-6-16/h2-14H,15H2,1H3,(H,26,30)(H,27,28,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRQIRQRLMASPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)
![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)










